molecular formula C21H19ClN4O4 B2816963 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide CAS No. 941894-66-2

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide

Cat. No.: B2816963
CAS No.: 941894-66-2
M. Wt: 426.86
InChI Key: TYNPKBZBGWFSIE-UHFFFAOYSA-N
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Description

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide is a complex organic compound that features a piperazine ring substituted with a benzo[d][1,3]dioxole moiety and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of benzo[d][1,3]dioxole with piperazine under controlled conditions to form the piperazine intermediate.

    Acylation Reaction: The piperazine intermediate is then subjected to an acylation reaction with 5-chloro-2-cyanobenzoyl chloride to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.

    Reduction: Reduction reactions may target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products

    Oxidation: Products may include benzoquinones or other oxidized derivatives.

    Reduction: Reduction of the nitrile group yields primary amines.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide has several applications in scientific research:

    Medicinal Chemistry: It may be explored for its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand its interaction with biological systems, potentially leading to new therapeutic approaches.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety may interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. The nitrile and acetamide groups may also play roles in binding to active sites of enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)pyrimidine
  • 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)quinoxaline

Uniqueness

Compared to similar compounds, 2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide features a unique combination of functional groups that may confer distinct biological activities and chemical properties. Its specific substitution pattern allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.

Properties

IUPAC Name

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(5-chloro-2-cyanophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4/c22-16-3-2-15(11-23)17(10-16)24-20(27)21(28)26-7-5-25(6-8-26)12-14-1-4-18-19(9-14)30-13-29-18/h1-4,9-10H,5-8,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNPKBZBGWFSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C(=O)NC4=C(C=CC(=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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